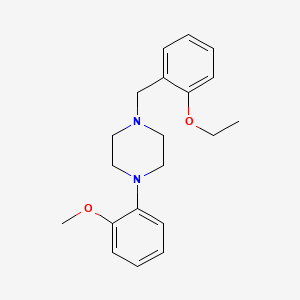
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isonicotinoyl-4-(2-naphthylmethyl)piperazine, also known as INM-176, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule that belongs to the piperazine class of compounds and has been shown to exhibit promising pharmacological properties. INM-176 has been studied extensively in recent years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been investigated.
Wirkmechanismus
The mechanism of action of 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine is not fully understood, but it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of several enzymes, including phosphodiesterases, cyclooxygenases, and lipoxygenases, which are involved in inflammation and cancer progression. This compound also activates the Nrf2 pathway, which is a key regulator of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by blocking cell cycle progression. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Additionally, it has been shown to improve cognitive function in Alzheimer's disease models by reducing amyloid-beta accumulation and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. Additionally, it has been shown to exhibit potent pharmacological effects in preclinical studies, making it a promising candidate for further development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types and disease models. Additionally, its pharmacokinetic properties and toxicity profile have not been fully characterized, which limits its potential for clinical translation.
Zukünftige Richtungen
Despite the limitations, 1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has several potential future directions for scientific research. One area of interest is investigating its potential as a therapeutic agent for cancer and inflammation. Further studies are needed to elucidate its mechanism of action and determine its efficacy in different cancer types and inflammatory diseases. Another area of interest is investigating its potential as a neuroprotective agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to characterize its pharmacokinetic properties and toxicity profile to determine its potential for clinical translation.
Synthesemethoden
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of isonicotinic acid with 2-naphthylmethylamine to form an intermediate product. The intermediate is then reacted with piperazine to yield the final product, this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
1-isonicotinoyl-4-(2-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. In preclinical studies, it has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting tumor growth. It has also been shown to have neuroprotective effects in Alzheimer's disease models by reducing oxidative stress and inflammation. Additionally, this compound has been investigated for its anti-inflammatory properties and has shown to reduce inflammation in animal models of arthritis.
Eigenschaften
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(19-7-9-22-10-8-19)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSOUUXKPQQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B5760496.png)
![ethyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5760499.png)

![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B5760522.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)

![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)